![molecular formula C19H15N3O4 B2653432 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 946254-38-2](/img/structure/B2653432.png)
1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, commonly referred to as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP is a pyrrolidin-2-one derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Pharmacological Evaluation
Research has focused on synthesizing derivatives and evaluating their biological activities. For instance, compounds similar to the mentioned structure have been synthesized and tested for their anti-inflammatory and analgesic activities. These compounds have shown promising results in preclinical models, indicating their potential as therapeutic agents. The structure-activity relationships of these compounds have been extensively studied, demonstrating that modifications to the benzoyl substituent can significantly impact their pharmacological properties (Muchowski et al., 1985).
Antitubercular Activity
Some derivatives have been synthesized with the aim of discovering new antitubercular agents. Preliminary results showed moderate to good antitubercular activity, providing insights into the structure-activity relationship and paving the way for the development of new drugs against tuberculosis (Joshi et al., 2015).
Chemical Synthesis and Characterization
Novel Synthetic Routes
Research has also explored new synthetic routes for creating bicyclic systems containing the 1,2,4-oxadiazole ring. These studies offer insights into the chemical synthesis of complex molecules and their potential applications in medicinal chemistry (Kharchenko et al., 2008).
Material Science Applications
Besides pharmacological interests, derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one have been explored for their potential applications in material science, such as in the fabrication of organic light-emitting diodes (OLEDs). These studies involve the synthesis and characterization of materials that could improve the performance of electronic devices (Wang et al., 2001).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-17-8-13(19-20-18(21-26-19)12-4-2-1-3-5-12)10-22(17)14-6-7-15-16(9-14)25-11-24-15/h1-7,9,13H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXWGZMNOAREAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
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